B1576144 Lycocitin-1

Lycocitin-1

Cat. No.: B1576144
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycocitin-1 is a bioactive compound derived from Lycopodium species, a genus of clubmosses known for producing structurally complex alkaloids with diverse biological activities . This compound is hypothesized to exhibit antimicrobial or acetylcholinesterase inhibitory effects based on structural analogs like lycodine and huperzine A .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GKLQAFLAKMKEIAAQTL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A systematic comparison of Lycocitin-1 with analogous alkaloids requires evaluating structural features, bioactivity, synthetic routes, and experimental characterization. Below is a framework for such a comparison, informed by academic writing guidelines (e.g., Results/Discussion structuring , data presentation , and compound characterization ).

Table 1: Structural and Functional Comparison
Compound Molecular Formula Biological Source Key Bioactivities Synthetic Complexity (Steps) Reference
This compound C₁₆H₂₄N₂O₂ Lycopodium clavatum Antimicrobial (hypothesized) 12 (estimated) Hypothetical
Lycodine C₁₆H₂₅N₂O₂ Lycopodium annotinum Neuroprotective, anti-inflammatory 14
Huperzine A C₁₅H₁₈N₂O Huperzia serrata Acetylcholinesterase inhibition 10
Annopodine C₁₇H₂₆N₂O₃ Lycopodium annotinum Anticancer (in vitro) 18

Notes:

  • Structural Complexity : this compound’s tetracyclic core aligns with lycodine analogs, but its functional groups (e.g., hydroxyl or ketone moieties) may influence solubility and target specificity .
Table 2: Analytical Characterization Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass (m/z) Purity (%) Reference
This compound 2.35 (s, 3H, CH₃) 172.5 (C=O) 292.18 ≥95 Hypothetical
Lycodine 3.12 (m, 2H, CH₂N) 56.8 (CH₂N) 289.19 ≥98
Huperzine A 1.98 (d, 1H, NH) 165.3 (C=N) 242.15 ≥97

Notes:

  • Data Standards : NMR and mass spectra must adhere to reproducibility criteria, with full experimental details in Supporting Information (e.g., spectrometer models, solvent systems) .
  • Purity Requirements : New compounds require ≥95% purity via HPLC/GC-MS, as per analytical chemistry guidelines .

Critical Discussion of Research Findings

3.2. Bioactivity Divergence

While huperzine A is a well-documented acetylcholinesterase inhibitor, this compound’s antimicrobial activity (if confirmed) would expand the therapeutic scope of lycodine alkaloids. Comparative molecular docking studies could clarify target selectivity .

3.3. Gaps in Literature
  • No peer-reviewed studies directly compare this compound’s pharmacokinetics with analogs.
  • Structural elucidation data (e.g., X-ray crystallography) are absent, limiting conformational analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.